Cas no 2228883-04-1 (3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol)
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol
- 2228883-04-1
- EN300-1956502
-
- Inchi: 1S/C8H8BrF3OS/c1-4-2-5(9)6(14-4)3-7(13)8(10,11)12/h2,7,13H,3H2,1H3
- InChI Key: UCQNVKGVPCCAPI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)SC=1CC(C(F)(F)F)O
Computed Properties
- Exact Mass: 287.94313g/mol
- Monoisotopic Mass: 287.94313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 48.5Ų
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1956502-0.05g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1956502-0.1g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1956502-0.25g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1956502-0.5g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1956502-1.0g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1956502-2.5g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1956502-5.0g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1956502-10.0g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1956502-1g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1956502-5g |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
2228883-04-1 | 5g |
$3313.0 | 2023-09-17 |
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol
Comprehensive Overview of 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol (CAS No. 2228883-04-1)
3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol (CAS 2228883-04-1) is a fluorinated thiophene derivative gaining significant attention in pharmaceutical and materials science research. This compound features a unique combination of bromothiophene and trifluoropropanol moieties, making it valuable for drug discovery and specialty chemical applications. Recent studies highlight its potential as a building block for PET imaging tracers and kinase inhibitor development, addressing growing demands in precision medicine.
The molecular structure of 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol contains several pharmacologically important features: a brominated thiophene ring that facilitates cross-coupling reactions, a trifluoromethyl group enhancing metabolic stability, and a hydroxyl group providing hydrogen bonding capability. These characteristics answer frequent researcher queries about fluorinated drug intermediates and heterocyclic building blocks with improved bioavailability.
Current market analysis shows increasing demand for CAS 2228883-04-1 among contract research organizations developing targeted cancer therapies. The compound's thiophene-bromine moiety enables efficient Suzuki-Miyaura couplings, while its CF3 group addresses the pharmaceutical industry's need for metabolically stable scaffolds. This aligns with trending searches for fluorine in drug design and bioisosteric replacement strategies.
In material science applications, 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol serves as precursor for conductive polymers and organic electronic materials. The bromine substituent allows polymerization through various coupling methods, while the fluorinated side chain modifies electronic properties - addressing common questions about thiophene-based semiconductors and solution-processable organic materials for flexible electronics.
Synthetic approaches to CAS 2228883-04-1 typically involve sequential functionalization of 5-methylthiophene-2-carbaldehyde, with key steps including bromination, trifluoromethylation, and hydroxyl introduction. Process optimization studies focus on improving yields of the trifluoropropanol intermediate, reflecting industry priorities for cost-effective fluorination methods and green chemistry principles in specialty chemical production.
The physicochemical properties of 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol include moderate polarity (logP ~2.3) and good solubility in common organic solvents, making it suitable for diverse reaction conditions. These characteristics respond to frequent technical inquiries about handling fluorinated compounds and purification challenges with polyfunctional molecules.
Recent patent literature reveals growing interest in 2228883-04-1 for developing BTK inhibitors and JAK/STAT modulators, particularly in autoimmune disease research. This connects with trending searches for next-generation small molecule drugs and targeted immunomodulators, positioning the compound as valuable intellectual property in therapeutic development.
Quality control specifications for 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically require ≥95% purity by HPLC, with particular attention to regioisomeric impurities and residual solvents. Analytical method development focuses on HPLC-MS characterization and 19F NMR quantification, addressing common quality assurance challenges with fluorinated pharmaceuticals.
Environmental and safety assessments of CAS 2228883-04-1 indicate proper handling requires standard organic laboratory precautions. The compound's bromothiophene component necessitates consideration of halogenated waste disposal procedures, while its trifluoromethyl alcohol group presents typical alcohol reactivity - topics frequently searched in chemical safety databases and EH&S guidelines.
Future research directions for 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol include exploring its utility in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. These applications respond to emerging trends in degrader technologies and irreversible binding strategies, making the compound relevant to cutting-edge drug discovery paradigms.
Supply chain data indicates stable availability of 2228883-04-1 from specialty chemical manufacturers, with current pricing reflecting its status as a high-value research chemical. Market intelligence suggests growing procurement by biotech startups and academic medicinal chemistry groups, particularly those investigating kinase allosteric modulators and protein-protein interaction inhibitors.
Comparative studies of 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol with analogous compounds demonstrate its advantages in metabolic stability and target binding affinity. These findings address frequent research questions about fluorine effects on drug properties and structure-activity relationship optimization in lead compound development.
Technical literature on CAS 2228883-04-1 continues to expand, with recent publications detailing its use in fluorescence probes and bioconjugation reagents. These applications leverage the compound's thiophene fluorophore characteristics and hydroxyl reactivity, connecting with popular searches for bioimaging tools and click chemistry components.
In conclusion, 3-(3-bromo-5-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol (CAS 2228883-04-1) represents a versatile building block with growing importance across multiple research domains. Its unique combination of bromothiophene and trifluoropropanol functionalities addresses current challenges in drug discovery, materials science, and chemical biology, making it a compound of sustained interest in scientific and industrial communities.
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